molecular formula C9H7N3 B8484821 6-Ethenylpyrido[2,3-b]pyrazine CAS No. 878389-49-2

6-Ethenylpyrido[2,3-b]pyrazine

Cat. No. B8484821
M. Wt: 157.17 g/mol
InChI Key: PRWYUXWVDCSPQR-UHFFFAOYSA-N
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Patent
US08058289B2

Procedure details

6-vinylpyrido[2,3-b]pyrazine (Intermediate 4.3) (1 g, 6.37 mmol, 1 eq.) was dissolved in methanol (20 mL) and cooled down to −70° C. A gentle flux of a mixture of oxygen/ozone was then bubbled through for 20 minutes. The reaction was monitored by TLC using cyclohexane/ethyl acetate (8/2). When the reaction was finished, dimethylsulfide (0.1 mL) was added and reaction was left at rt for 30 minutes. Methanol was evaporated under vacuum and 600 mg of pyrido[2,3-b]pyrazine-6-carbaldehyde was recovered. Crude material was analyzed without further purification (Intermediate 4.4). Amount: 0.60 g; Yield: 60%; Formula: C8H5N3O; HPLC Purity: 90%; HPLC (H2O TFA 0.1%-ACN TFA 0.05%): Rt (min); Area %=0.90 min; 90%; 1H NMR (DMSO-d6) δ 10.1 (l, 1H), 9.05 (s, 1H), 8.95 (s, 1H), 8.70 (d, 1H, J=8 Hz), 8.20 (d, 1H, J=8 Hz); LC-MS: M/Z ESI: Rt (min) 0.76 min, 158.13 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
oxygen ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[CH:5][C:6]2[C:7]([N:12]=1)=[N:8][CH:9]=[CH:10][N:11]=2)=C.O=O.[O:15]=[O+][O-]>CO>[N:11]1[CH:10]=[CH:9][N:8]=[C:7]2[N:12]=[C:3]([CH:1]=[O:15])[CH:4]=[CH:5][C:6]=12 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(=C)C=1C=CC=2C(=NC=CN2)N1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C=1C=CC=2C(=NC=CN2)N1
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
oxygen ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O.O=[O+][O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then bubbled through for 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
dimethylsulfide (0.1 mL) was added
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
Methanol was evaporated under vacuum and 600 mg of pyrido[2,3-b]pyrazine-6-carbaldehyde
CUSTOM
Type
CUSTOM
Details
was recovered
CUSTOM
Type
CUSTOM
Details
Crude material was analyzed without further purification (Intermediate 4.4)
CUSTOM
Type
CUSTOM
Details
=0.90 min
Duration
0.9 min

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
N1=C2C(=NC=C1)N=C(C=C2)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.